molecular formula C8H4ClN3 B14786142 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile

5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B14786142
M. Wt: 177.59 g/mol
InChI Key: HUIPUHHIDGZBEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in pyridine under reflux conditions . The reaction is usually carried out at temperatures around 70°C for 1-7 hours, depending on the specific reactants and desired yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the chloro and nitrile groups enhances its potential for further functionalization and increases its utility in various applications .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

5-chloroimidazo[1,5-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-8-2-6(3-10)1-7-4-11-5-12(7)8/h1-2,4-5H

InChI Key

HUIPUHHIDGZBEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Cl)C#N

Origin of Product

United States

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